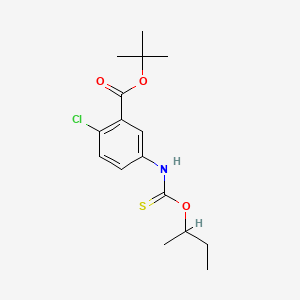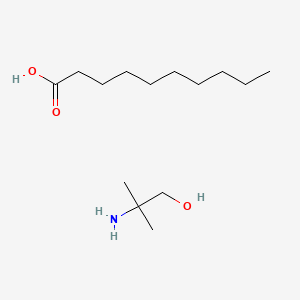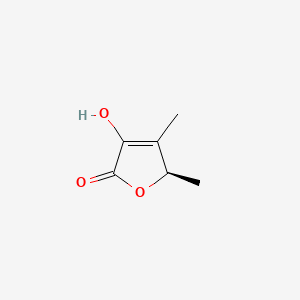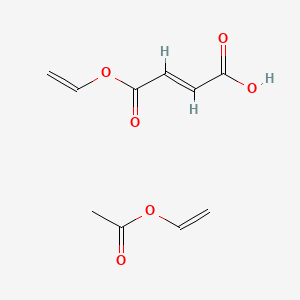
(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate is a compound that combines the properties of an ester and an acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The reaction conditions often include heating the mixture to reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, microwave-assisted synthesis has been explored for its ability to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Lactic Acid-Based Compounds: These compounds are also used as green solvents and have applications in various fields.
Sulfuric Acid: Commonly used in industrial processes and has similar acidic properties.
Uniqueness
(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate is unique due to its combination of ester and acid functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
72828-12-7 |
|---|---|
Molecular Formula |
C10H12O6 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
(E)-4-ethenoxy-4-oxobut-2-enoic acid;ethenyl acetate |
InChI |
InChI=1S/C6H6O4.C4H6O2/c1-2-10-6(9)4-3-5(7)8;1-3-6-4(2)5/h2-4H,1H2,(H,7,8);3H,1H2,2H3/b4-3+; |
InChI Key |
HGEYTIUPRGPIPD-BJILWQEISA-N |
Isomeric SMILES |
CC(=O)OC=C.C=COC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC(=O)OC=C.C=COC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


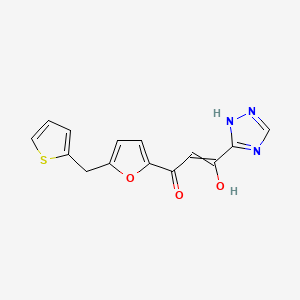
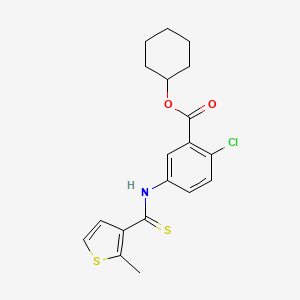
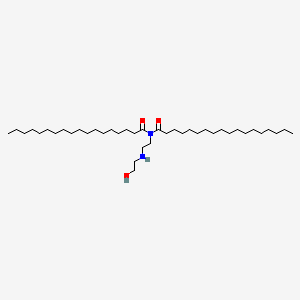

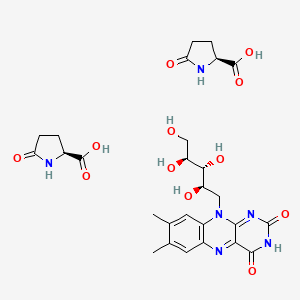

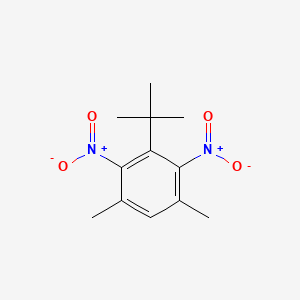
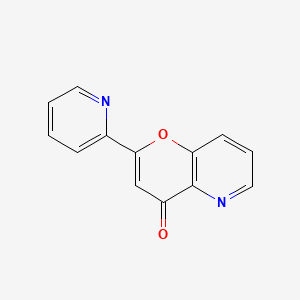

![1,4-[(3-(1-Methylethoxy)propyl]amino]anthraquinone](/img/structure/B12673169.png)
